molecular formula C18H30N2O4S B158865 Ropivacaine mesylate CAS No. 854056-07-8

Ropivacaine mesylate

Cat. No.: B158865
CAS No.: 854056-07-8
M. Wt: 370.5 g/mol
InChI Key: YPTSIOMXZOPKAF-RSAXXLAASA-N
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Description

Ropivacaine Mesilate is a local anesthetic drug belonging to the amino amide group. It is commonly used for regional anesthesia and pain management. The compound is known for its long-lasting effects and reduced cardiotoxicity compared to other local anesthetics like bupivacaine .

Mechanism of Action

Target of Action

Ropivacaine mesylate primarily targets the sodium channels in nerve fibers . These channels play a crucial role in the generation and conduction of nerve impulses, making them a key target for local anesthetics like ropivacaine .

Mode of Action

This compound acts by blocking the generation and conduction of nerve impulses. This is achieved by increasing the threshold for electrical excitation in the nerve, slowing the propagation of the nerve impulse, and reducing the rate of rise of the action potential . In other words, this compound inhibits sodium ion influx in nerve fibers, thereby blocking impulse conduction .

Biochemical Pathways

This compound has been found to interact with the AKT1/GGT1/NF-κB signaling pathway . It inhibits GGT1 expression by interacting with the catalytic domain of AKT1 directly to impair its kinase activity, which results in the inactivation of NF-κB . This interaction plays a significant role in the regulation of ropivacaine-repressed stemness in breast cancer cells .

Pharmacokinetics

This compound undergoes extensive metabolism, primarily via CYP1A2-mediated aromatic hydroxylation to 3-OH-ropivacaine . The main metabolites excreted in the urine are the N-dealkylated metabolite (PPX) and 3-OH-ropivacaine . A study showed that ropivacaine was slowly released from the Ropivacaine Oil Delivery Depot (RODD), and the ropivacaine concentrations in plasma presented a bimodal profile .

Result of Action

The primary result of this compound’s action is the effective blocking of neuropathic pain . It specifically blocks mechanical allodynia and thermal hyperalgesia . Moreover, it has been found to attenuate breast cancer stemness through the AKT1/GGT1/NF-κB signaling pathway .

Action Environment

The action of this compound can be influenced by the environment in which it is administered. For instance, epidural administration of this compound effectively blocks neuropathic pain without inducing analgesic tolerance and significantly delays the development of neuropathic pain produced by peripheral nerve injury .

Biochemical Analysis

Biochemical Properties

Ropivacaine mesylate is an effective sodium channel blocker . It exerts its effects by reversibly inhibiting the influx of sodium ions, thereby causing a block in nerve fiber impulse conduction . This compound is also an inhibitor of K2P (two-pore domain potassium channel) TREK-1, with an IC50 value of 402.7 μM in COS-7 cell membranes .

Cellular Effects

This compound has been shown to inhibit the proliferation and migration of various types of cells, including lung cancer cells . It induces cell cycle arrest in the G0/G1 phase, apoptosis, oxidative stress, and mitochondrial dysfunction in PC12 cells . Moreover, this compound decreases the phosphorylated levels of STAT3 at Ser727 and downregulates the expression of the STAT3 upstream gene IL-6 .

Molecular Mechanism

This compound blocks the generation and conduction of nerve impulses, presumably by increasing the threshold for electrical excitation in the nerve, by slowing the propagation of the nerve impulse, and by reducing the rate of rise of the action potential . It undergoes extensive metabolism, primarily via CYP1A2-mediated aromatic hydroxylation to 3-OH-ropivacaine .

Temporal Effects in Laboratory Settings

This compound has been shown to have a bimodal profile in plasma concentration-time curves, indicating that it is slowly released from the Ropivacaine oil delivery depot (RODD) . The Tmax (time to reach maximum concentration) in the RODD groups was longer than that in the ropivacaine hydrochloride injection (RHI) group .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . For instance, a study found that a single-needle injection of RODD containing 24 mg of this compound was optimal for three subjects, and the range of nerve block was 42.5±20.8 mm .

Metabolic Pathways

This compound is metabolized to 2’,6’-pipecoloxylidide (PPX), 3’-hydroxyropivacaine (3’-OH Rop), and 4’-hydroxyropivacaine (4’-OH Rop) by hepatic P450 . CYP3A4 is involved in producing PPX, and CYP1A2 is involved in the formation of 3’-OH Rop in human hepatic microsomes .

Transport and Distribution

This compound is administered via subcutaneous injection . It is slowly released from the Ropivacaine oil delivery depot (RODD), which is composed of 2% ropivacaine, 4% benzyl alcohol, 30% benzyl benzoate, and approximately 64% soybean oil .

Subcellular Localization

Given its role as a sodium channel blocker, it is likely to be localized in the cell membrane where it can interact with sodium channels .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ropivacaine Mesilate is synthesized through a series of chemical reactions starting from 2,6-dimethylanilineThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions .

Industrial Production Methods

In industrial settings, the production of Ropivacaine Mesilate involves large-scale chemical synthesis using automated reactors. The process includes purification steps such as crystallization and filtration to ensure the final product’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

Ropivacaine Mesilate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydroxylated and dealkylated metabolites, which are excreted in the urine .

Scientific Research Applications

Ropivacaine Mesilate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ropivacaine Mesilate is unique due to its reduced cardiotoxicity and longer duration of action. It provides effective pain relief with a lower risk of adverse effects, making it a preferred choice for many clinical applications .

Properties

IUPAC Name

(2S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O.CH4O3S/c1-4-11-19-12-6-5-10-15(19)17(20)18-16-13(2)8-7-9-14(16)3;1-5(2,3)4/h7-9,15H,4-6,10-12H2,1-3H3,(H,18,20);1H3,(H,2,3,4)/t15-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPTSIOMXZOPKAF-RSAXXLAASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1CCCC[C@H]1C(=O)NC2=C(C=CC=C2C)C.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854056-07-8
Record name Ropivacaine mesylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0854056078
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ROPIVACAINE MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MJO2D2C5RI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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